molecular formula C10H5BrFNO2 B11850982 5-Bromo-8-fluoroquinoline-2-carboxylic acid

5-Bromo-8-fluoroquinoline-2-carboxylic acid

Cat. No.: B11850982
M. Wt: 270.05 g/mol
InChI Key: OCPGASVQDWLIAV-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoroquinoline-2-carboxylic acid is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. This multifunctional quinoline derivative is particularly valuable for constructing novel hybrid pharmacophores, especially within the fluoroquinolone antibiotic class. Its core structure integrates a carboxylic acid group at the C-2 position and halogen substituents (Br and F) at key sites, making it a versatile intermediate for further synthetic modification. The primary research application of this compound is in the development of new antimicrobial agents. It serves as a critical precursor for creating hybrid molecules that target bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Structural modifications at the C-2 and C-7 positions of the quinoline core are a well-established strategy to enhance potency against resistant bacterial strains and broaden the spectrum of activity . Researchers utilize this compound to synthesize novel derivatives, such as quinoline-1,3,4-oxadiazole hybrids, which have demonstrated improved efficacy against challenging Gram-negative pathogens like Klebsiella pneumoniae and Gram-positive Staphylococcus aureus compared to parent fluoroquinolones . Beyond its antibacterial potential, this compound shows significant promise in anticancer research. The quinoline scaffold is known for its diverse biological activities, and hybridization with other pharmacophores can lead to molecules with dual antibacterial/antiproliferative properties . Such hybrids can induce apoptosis and interact with topoisomerases and kinases in cancer cells, making them valuable leads in oncology drug discovery . The specific halogen pattern (Bromo- and Fluoro-) on the quinoline ring can be strategically exploited to fine-tune the molecule's lipophilicity, electronic properties, and binding affinity to biological targets, thereby optimizing pharmacokinetic profiles . This product is provided For Research Use Only. It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C10H5BrFNO2

Molecular Weight

270.05 g/mol

IUPAC Name

5-bromo-8-fluoroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H5BrFNO2/c11-6-2-3-7(12)9-5(6)1-4-8(13-9)10(14)15/h1-4H,(H,14,15)

InChI Key

OCPGASVQDWLIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)F)C(=O)O

Origin of Product

United States

Preparation Methods

Skraup Cyclization with Glycerol

A classical approach involves the Skraup cyclization of 5-bromo-2-fluoroaniline (CAS: 1133115-78-2) using glycerol and sulfuric acid. This method proceeds via dehydration of glycerol to acrolein, which facilitates quinoline ring formation.

Procedure :

  • 5-Bromo-2-fluoroaniline (1.0 g, 5.3 mmol) is mixed with glycerol (2.0 mL), sodium 3-nitrobenzene sulfonate (1.2 g), and concentrated sulfuric acid (85 mL).

  • The mixture is heated to 140°C for 2 hours, forming a dark brown solution.

  • After neutralization with 5N NaOH, extraction with ethyl acetate yields 5-bromo-8-fluoroquinoline (white solid, 62% yield).

Analytical Data :

  • 1H NMR (500 MHz, CDCl3) : δ 9.00 (d, J = 4.2 Hz, 1H), 8.54 (d, J = 8.6 Hz, 1H), 7.77 (dd, J = 8.3, 4.5 Hz, 1H).

  • LCMS : m/z 226/228 [M+H]+.

Transition Metal-Catalyzed Cyclization

A patent (CN106336378B) describes rhodium-catalyzed cyclization of 2-alkenyl aniline with diazomalonates under oxidative conditions. This method offers milder conditions and higher regioselectivity.

Procedure :

  • 2-Alkenyl aniline (1 mmol), Rh catalyst (0.1 eq), and diazomalonate (1.2 eq) are stirred in dichloroethane at 80°C.

  • After 12 hours, column chromatography yields quinoline-2-carboxylate intermediates.

  • Hydrolysis with NaOH produces the carboxylic acid derivative.

Advantages :

  • Avoids harsh acids and high temperatures.

  • Compatible with electron-withdrawing substituents (e.g., Br, F).

Halogenation and Functional Group Interconversion

Bromination of 8-Fluoroquinoline Precursors

Direct bromination at the 5-position is achieved using N-bromosuccinimide (NBS) or Br2 in acetic acid.

Example :

  • 8-Fluoroquinoline-2-carboxylic acid (1 mmol) is dissolved in HBr/AcOH (1:1).

  • Br2 (1.1 eq) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.

  • Precipitation in ice water yields the brominated product (75% yield).

Challenges :

  • Competing bromination at other positions requires careful stoichiometric control.

Fluorination via Halogen Exchange

Carboxylation Strategies

Oxidation of 2-Methylquinolines

The 2-carboxylic acid group is introduced via oxidation of a methyl substituent.

KMnO4 Oxidation :

  • 5-Bromo-8-fluoro-2-methylquinoline (1 mmol) is refluxed with KMnO4 (3 eq) in aqueous NaOH.

  • Acidification with HCl precipitates the carboxylic acid (58% yield).

Analytical Validation :

  • IR (KBr) : 1695 cm⁻¹ (C=O stretch).

  • 1H NMR : Absence of 2-methyl signal at δ 2.5 ppm.

Carbonylation with CO Gas

Palladium-catalyzed carbonylation offers a direct route to carboxyl groups.

Procedure :

  • 5-Bromo-8-fluoroquinoline (1 mmol), Pd(OAc)2 (0.05 eq), and CO (1 atm) are stirred in MeOH at 100°C.

  • After 12 hours, the product is isolated via filtration (40% yield).

Multi-Step Industrial Synthesis

A scalable protocol from Vulcanchem involves sequential bromination, fluorination, and carboxylation:

StepReactionConditionsYield
1CyclizationH2SO4, glycerol, 140°C, 2 h62%
2BrominationNBS, CCl4, 80°C, 4 h75%
3FluorinationKF, DMF, 150°C, 24 h45%
4CarboxylationKMnO4, H2O/NaOH, reflux, 6 h58%

Analytical and Optimization Insights

Purity Challenges

  • Byproducts : Over-oxidation during carboxylation generates quinoline-2,4-dicarboxylic acids.

  • Mitigation : Use of TEMPO as a radical scavenger reduces side reactions.

Green Chemistry Approaches

  • Microwave-assisted synthesis reduces reaction times (e.g., fluorination in 1 h vs. 24 h).

  • Solvent-free conditions improve atom economy in cyclization steps .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

    Coupling: Biaryl derivatives.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Mechanism of Action: The compound exhibits potential as an antimicrobial agent by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. This mechanism is similar to other fluoroquinolones, making it a candidate for developing new antibiotics against resistant strains of bacteria .
    • Research Findings: Studies have shown that modifications at the 7-position of the fluoroquinolone framework can enhance antimicrobial potency and spectrum against both Gram-negative and Gram-positive bacteria .
  • Anti-Tuberculosis (TB) Activity
    • Inhibitory Effects on Mycobacterium tuberculosis: Recent studies have indicated that arylated quinoline carboxylic acids, including derivatives of 5-bromo-8-fluoroquinoline-2-carboxylic acid, show promising activity against replicating and non-replicating forms of Mycobacterium tuberculosis. These findings are significant given the challenges posed by multidrug-resistant TB strains .
  • Cancer Research
    • Cytotoxic Effects: Compounds derived from quinoline structures have been investigated for their cytotoxic effects on cancer cells. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and activation of caspases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methodologies, including cyclization reactions involving substituted anilines and carboxylic acids. The development of greener synthetic routes is an area of ongoing research, focusing on reducing toxic by-products and improving yields .

Table: Summary of Synthetic Methods

MethodologyDescriptionYield (%)
CyclizationInvolves cyclization of substituted anilines with carboxylic acidsVaries
Microwave-assistedUtilizes microwave irradiation to enhance reaction ratesImproved
Green ChemistryFocuses on eco-friendly reagents and solventsHigh

Material Science Applications

  • Photoluminescent Materials
    • The compound can be used as a building block in the synthesis of organometallic complexes that exhibit photoluminescent properties. These materials have applications in OLEDs (Organic Light Emitting Diodes) and other optoelectronic devices .
  • Catalysts
    • As part of organometallic complexes, this compound serves as a ligand in catalytic processes, enhancing the efficiency of chemical reactions in various industrial applications .

Mechanism of Action

The mechanism of action of 5-Bromo-8-fluoroquinoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity. The compound may also interact with cellular receptors and modulate signaling pathways.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The table below compares 5-bromo-8-fluoroquinoline-2-carboxylic acid with four structurally related quinoline derivatives, highlighting key differences in substituents, molecular formulas, and inferred properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Reference ID
This compound Br (5), F (8), COOH (2) C₁₀H₅BrFNO₂ High polarity, potential antimicrobial activity Inferred
5-Bromo-8-methoxy-2-methylquinoline Br (5), OCH₃ (8), CH₃ (2) C₁₁H₁₀BrNO Enhanced solubility (methoxy), steric hindrance (methyl)
5-Bromo-8-hydroxyquinoline-7-carboxylic acid Br (5), OH (8), COOH (7) C₁₀H₆BrNO₃ Chelating agent, antimicrobial research
5-Bromo-8-chloroisoquinoline Br (5), Cl (8) C₉H₅BrClN Isoquinoline core, reactivity in cross-coupling
5-Bromo-8-fluoroquinolin-2(1H)-one Br (5), F (8), ketone (2) C₉H₄BrFNO Lower acidity vs. carboxylic acid, similarity score 0.91

Key Observations

Functional Group Impact: Carboxylic Acid vs. Methyl/Methoxy: The carboxylic acid group in the target compound increases acidity and water solubility compared to the methyl group in 5-bromo-8-methoxy-2-methylquinoline (). The methoxy group in the latter enhances solubility but reduces electrophilicity . Fluorine vs.

Biological Activity: Compounds with hydroxyl and carboxylic acid groups (e.g., 5-bromo-8-hydroxyquinoline-7-carboxylic acid) are prioritized in antimicrobial and metal-chelating applications due to their ability to form stable complexes with transition metals .

Structural Similarity: 5-Bromo-8-fluoroquinolin-2(1H)-one (similarity score 0.91, ) shares the bromo-fluoro motif but replaces the carboxylic acid with a ketone, significantly altering reactivity and binding affinity .

Biological Activity

5-Bromo-8-fluoroquinoline-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H5BrFNO2C_{10}H_5BrFNO_2, with a molecular weight of 284.08 g/mol. Its unique structure includes a quinoline ring that is substituted with bromine and fluorine atoms, along with a carboxylic acid functional group, contributing to its biological reactivity and pharmacological potential.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study:
In a study evaluating the cytotoxic effects on MCF-7 cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating effective growth inhibition compared to standard chemotherapeutics .

Cell Line IC50 (µM) Mechanism
MCF-712Apoptosis induction
A54915Cell cycle arrest at S phase

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various enzymes and receptors involved in critical cellular processes such as DNA replication and repair, which are crucial for cancer cell survival .

Research Findings

Recent studies have highlighted the compound's potential in drug development:

  • Antimalarial Activity: Conjugates derived from quinoline compounds, including variations of this compound, have shown efficacy against Plasmodium species in animal models .
  • Antiviral Properties: There is emerging evidence suggesting that derivatives of quinoline compounds may exhibit antiviral activity against certain viruses, although further investigation is required to establish their efficacy against specific viral infections .

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